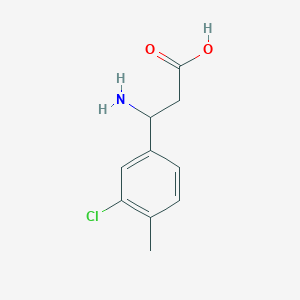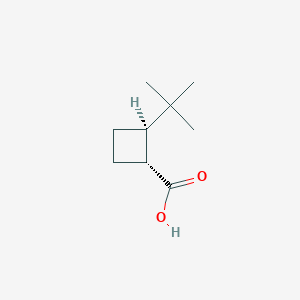
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the cyclization of a tert-butyl-substituted precursor in the presence of a strong base can yield the desired cyclobutane ring structure. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate larger quantities of reactants and optimized to ensure high efficiency and cost-effectiveness. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclobutane derivatives .
Scientific Research Applications
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for studying the behavior of cyclobutane derivatives in biological systems.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its interactions with molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on the reactivity and properties of cyclobutane derivatives. Additionally, its chiral nature allows for the exploration of stereochemical effects in various chemical and biological processes .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6(7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
IUNRMEGMKLOHRZ-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)C1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


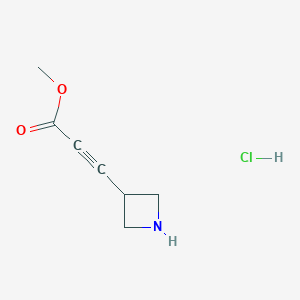


![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
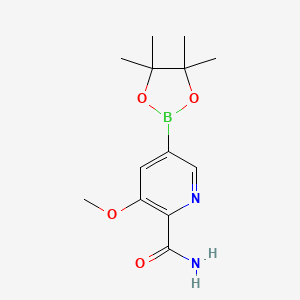
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
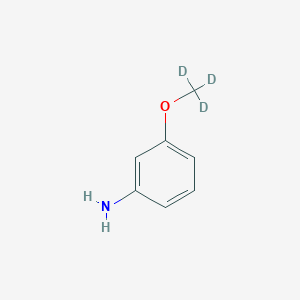
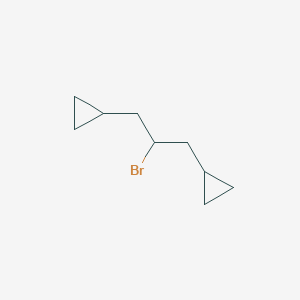
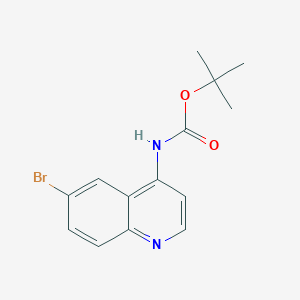
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
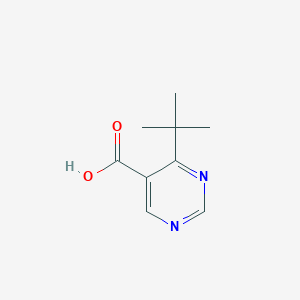

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
